2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate
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Overview
Description
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O3S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a phenyl ring substituted with a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2-(2-Methylprop-2-en-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The methylprop-2-en-1-yl group can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phenyl derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or hydrocarbons.
Scientific Research Applications
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism by which 2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate exerts its effects involves the reactivity of the trifluoromethanesulfonate group. This group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: This compound is similar in structure but contains a trimethylsilyl group instead of a methylprop-2-en-1-yl group.
2-(2-Methylprop-2-en-1-yl)phenyl sulfonate: Similar but with a sulfonate group instead of a trifluoromethanesulfonate group.
Uniqueness
2-(2-Methylprop-2-en-1-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability under various conditions. This makes it particularly useful in synthetic chemistry for introducing trifluoromethanesulfonate groups into organic molecules.
Properties
CAS No. |
192929-00-3 |
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Molecular Formula |
C11H11F3O3S |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
[2-(2-methylprop-2-enyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3S/c1-8(2)7-9-5-3-4-6-10(9)17-18(15,16)11(12,13)14/h3-6H,1,7H2,2H3 |
InChI Key |
ANGPBEDSYLTFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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